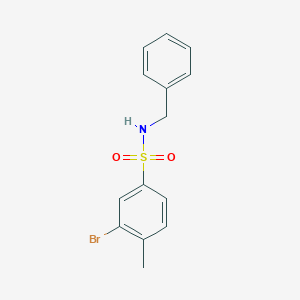

N-benzyl-3-bromo-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality N-benzyl-3-bromo-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-bromo-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVRJRBNLDWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428441 | |

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-67-3 | |

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-benzyl-3-bromo-4-methylbenzenesulfonamide: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N-benzyl-3-bromo-4-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, and potential applications based on the well-documented activities of the sulfonamide scaffold.

Introduction and Chemical Identity

N-benzyl-3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-67-3) is a synthetic organic compound featuring a core benzenesulfonamide structure.[1] This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[2] The structure of N-benzyl-3-bromo-4-methylbenzenesulfonamide incorporates a bromine atom and a methyl group on the phenyl ring of the benzenesulfonamide, and a benzyl group attached to the sulfonamide nitrogen. These substitutions are expected to modulate its lipophilicity, steric profile, and potential for intermolecular interactions, thereby influencing its chemical reactivity and biological properties.

Key Identifiers:

-

IUPAC Name: N-benzyl-3-bromo-4-methylbenzenesulfonamide[1]

-

CAS Number: 850429-67-3[1]

-

Molecular Formula: C₁₄H₁₄BrNO₂S[3]

-

Molecular Weight: 340.24 g/mol [3]

-

Canonical SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br[1]

-

InChIKey: UDIVRJRBNLDWNI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimentally determined data for N-benzyl-3-bromo-4-methylbenzenesulfonamide are sparse, a combination of data from chemical suppliers and computational predictions provides a useful profile.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 98-101 °C | [3] |

| Boiling Point | 465.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.459 g/cm³ (Predicted) | [3] |

| Flash Point | 235.1 °C (Predicted) | [3] |

| Refractive Index | 1.61 (Predicted) | [3] |

| XLogP3 | 4.7 (Predicted) | [3] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

The predicted high XLogP3 value suggests that the compound is lipophilic and likely has low solubility in water but good solubility in many organic solvents.

Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide can be logically approached through a two-step process: the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with benzylamine. This is a well-established method for the synthesis of N-substituted sulfonamides.[2][4]

Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate can be achieved from 3-bromo-4-methylaniline via a Sandmeyer-type reaction.

Diagram 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

-

Step 1: Diazotization of 3-bromo-4-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[5]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Sulfonylation

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

A precipitate of the sulfonyl chloride will form.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

The crude 3-bromo-4-methylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like hexane.

-

Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide

The final product is synthesized by the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with benzylamine in the presence of a base to neutralize the HCl byproduct.[2][4]

Diagram 2: Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide.

Experimental Protocol: Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine or triethylamine (1.2 eq), followed by the slow addition of benzylamine (1.1 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-benzyl-3-bromo-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Due to the lack of published experimental spectra for N-benzyl-3-bromo-4-methylbenzenesulfonamide, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) around δ 2.4-2.5 ppm.

-

A doublet for the benzylic protons (CH₂) around δ 4.2-4.4 ppm.

-

A multiplet for the N-H proton, which may be broad and its chemical shift will be concentration-dependent.

-

Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons on the 3-bromo-4-methylphenyl ring will show a characteristic splitting pattern.

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 20-22 ppm.

-

A signal for the benzylic carbon around δ 45-50 ppm.

-

Multiple signals in the aromatic region (δ 120-145 ppm), including quaternary carbons.

-

Infrared (IR) Spectroscopy

-

A characteristic N-H stretching vibration around 3250-3350 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the S=O group in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster.

Diagram 3: Analytical Workflow for N-benzyl-3-bromo-4-methylbenzenesulfonamide.

Potential Applications in Research and Drug Development

While specific applications for N-benzyl-3-bromo-4-methylbenzenesulfonamide are not well-documented, its structural features suggest several areas of potential utility.

-

Pharmaceutical Intermediate: This compound is listed as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[6] The sulfonamide moiety is a common pharmacophore in a variety of drugs.

-

Medicinal Chemistry Scaffold: The N-benzyl-benzenesulfonamide scaffold is found in compounds with diverse biological activities, including inhibitors of enzymes like γ-secretase.[4] The bromo and methyl substituents on the phenyl ring provide handles for further chemical modification to explore structure-activity relationships (SAR).

-

Functional Material Synthesis: Aromatic sulfonamides can be used in the development of functional materials due to their structural rigidity and potential for intermolecular interactions.[6]

Conclusion

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical characterization data. While a lack of extensive, publicly available experimental data necessitates a predictive approach, this guide serves as a valuable resource for scientists and researchers interested in this and related sulfonamide compounds. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Abbasi, M. A., et al. (2025). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. [Link]

-

Scribd. (n.d.). N-Substituted Sulfonamide Synthesis. [Link]

-

PubChem. (n.d.). N-benzyl-3-bromo-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Ruji Biology. (n.d.). N-Benzyl 3-bromo-4-methylbenzenesulfonamide 98%. [Link]

-

MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3361. [Link]

-

ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Pharmaffiliates. (n.d.). 1020252-76-9| Chemical Name : N-Benzyl 4-bromo-3-methylbenzamide. [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

-

PubChem. (n.d.). n-Benzyl-4-bromobenzamide. National Center for Biotechnology Information. [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]

-

The Good Scents Company. (n.d.). decanal / methyl anthranilate schiff's base decimea (IFF). [Link]

Sources

- 1. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 850429-67-3 | N-Benzyl-3-bromo-4-methylbenzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]

An In-depth Technical Guide to N-benzyl-3-bromo-4-methylbenzenesulfonamide (CAS 850429-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-3-bromo-4-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a detailed, field-proven synthetic methodology, and explores its potential applications within the broader context of biologically active sulfonamides. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and utilize this compound in their scientific endeavors.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this versatile scaffold has been integral to the development of drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The N-benzyl substitution on the sulfonamide nitrogen, coupled with the halogenated aromatic ring, imparts specific physicochemical characteristics that can influence the molecule's steric and electronic profile, thereby modulating its biological activity and potential as a lead compound in drug discovery.

N-benzyl-3-bromo-4-methylbenzenesulfonamide (CAS 850429-67-3) represents a specific embodiment of this important class of molecules. Its structure suggests potential as an intermediate in the synthesis of more complex molecules and as a candidate for biological screening. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of N-benzyl-3-bromo-4-methylbenzenesulfonamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 850429-67-3 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |

| Molecular Weight | 340.24 g/mol | [1] |

| IUPAC Name | N-benzyl-3-bromo-4-methylbenzenesulfonamide | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | [1] |

| InChI Key | UDIVRJRBNLDWNI-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid | [2] |

| Purity | Commercially available up to 98% | [2] |

Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide can be efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with benzylamine.

Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

The precursor, 3-bromo-4-methylbenzenesulfonyl chloride, can be synthesized from 2-bromotoluene via chlorosulfonation. This reaction introduces the sulfonyl chloride group onto the aromatic ring.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber to neutralize the evolving HCl gas.

-

Initial Cooling: Place 2-bromotoluene (1 equivalent) in the flask and cool it to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3 equivalents) dropwise from the dropping funnel to the cooled 2-bromotoluene. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of ethyl acetate and hexane to yield pure 3-bromo-4-methylbenzenesulfonyl chloride.

Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide

The final product is synthesized by the nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and benzylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of 3-bromo-4-methylbenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-benzyl-3-bromo-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Reaction Mechanism and Pathway

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide follows a well-established nucleophilic substitution pathway.

Caption: Synthetic pathway for N-benzyl-3-bromo-4-methylbenzenesulfonamide.

In the second step, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product.

Applications and Biological Context

While specific biological activities for N-benzyl-3-bromo-4-methylbenzenesulfonamide are not extensively reported in the public domain, the broader class of N-benzylbenzenesulfonamides has shown significant potential in drug discovery.

-

Enzyme Inhibition: Many sulfonamide derivatives are known to be potent enzyme inhibitors. For instance, certain benzenesulfonamides have been investigated as inhibitors of phospholipase A2, an enzyme implicated in inflammatory processes.[3]

-

Antimicrobial Activity: The sulfonamide core is a well-known pharmacophore for antimicrobial agents. Novel benzenesulfonamide derivatives continue to be synthesized and evaluated for their activity against various bacterial and fungal strains.[4]

-

Anti-inflammatory Properties: Substituted benzenesulfonamides have been reported to possess anti-inflammatory activity, suggesting their potential for the development of new anti-inflammatory drugs.

-

Synthetic Intermediate: Due to its functional groups (a bromo substituent and a sulfonamide linkage), N-benzyl-3-bromo-4-methylbenzenesulfonamide can serve as a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the bromine position, to generate a library of compounds for biological screening.

The logical relationship for the utility of this compound is visualized below.

Caption: Potential utility and applications of the target compound.

Safety and Handling

As with all laboratory chemicals, N-benzyl-3-bromo-4-methylbenzenesulfonamide and its synthetic precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Precursors: The starting materials, particularly chlorosulfonic acid and 3-bromo-4-methylbenzenesulfonyl chloride, are corrosive and moisture-sensitive. Handle them with extreme care and under anhydrous conditions where necessary.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this or any other chemical.

Conclusion

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a valuable compound for researchers in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and an exploration of its potential applications based on the known biological activities of structurally related sulfonamides. The methodologies and insights presented herein are intended to facilitate the synthesis and utilization of this compound in the pursuit of novel scientific discoveries and therapeutic agents.

References

-

PubMed. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Retrieved from [Link]

-

PMC - NIH. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-3-bromo-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

Sources

- 1. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl 3-bromo-4-methylbenzenesulfonamide 98% - CAS:850429-67-3 - 如吉生物科技 [shruji.com]

- 3. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzyl-3-bromo-4-methylbenzenesulfonamide: Synthesis, Characterization, and Scientific Rationale

This guide provides a comprehensive technical overview of N-benzyl-3-bromo-4-methylbenzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and drug development. The document outlines a robust, field-proven methodology for its synthesis, purification, and detailed characterization. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a reproducible and well-understood protocol grounded in established chemical principles.

Introduction and Compound Overview

N-benzyl-3-bromo-4-methylbenzenesulfonamide (IUPAC Name Confirmed) belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine.[1] This structural motif is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and diuretic properties.[2][3] The title compound, with its specific substitution pattern—a benzyl group on the sulfonamide nitrogen, and bromo and methyl groups on the aromatic ring—presents a unique scaffold for further chemical modification and biological screening.[4] Its molecular formula is C₁₄H₁₄BrNO₂S, and its molecular weight is 340.24 g/mol .[1]

This guide details a two-step synthetic sequence, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its coupling with benzylamine.

Compound Properties Summary

| Property | Value | Source |

| IUPAC Name | N-benzyl-3-bromo-4-methylbenzenesulfonamide | PubChem[1] |

| CAS Number | 850429-67-3 | PubChem[1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[1] |

| Molecular Weight | 340.24 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | CymitQuimica[2] |

Synthetic Strategy and Rationale

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide is most logically approached via a two-stage process. This strategy ensures high purity of the final product by first isolating the reactive sulfonyl chloride intermediate.

-

Stage 2: Sulfonamide Formation (Hinsberg Reaction). The purified 3-bromo-4-methylbenzenesulfonyl chloride is then reacted with benzylamine. This is a classic nucleophilic acyl substitution reaction at the sulfur atom, often referred to as the Hinsberg reaction when used to differentiate amines.[5][6][7] The presence of a base is crucial to neutralize the HCl byproduct and, in the case of primary amines like benzylamine, to deprotonate the initially formed sulfonamide, aiding in reaction completion.[7][8][9]

Below is a diagram illustrating the overall synthetic pathway.

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 6. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. careers360.com [careers360.com]

- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

A Technical Guide to N-benzyl-3-bromo-4-methylbenzenesulfonamide: Physicochemical Properties, Synthesis, and Characterization

An In-depth Technical Guide Topic: N-benzyl-3-bromo-4-methylbenzenesulfonamide Audience: Researchers, scientists, and drug development professionals.

Abstract N-benzyl-3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide derivative. The sulfonamide moiety is a cornerstone in medicinal chemistry, and substituted analogs like this compound serve as versatile intermediates in the synthesis of complex molecular architectures. This guide provides a detailed overview of its core physicochemical properties, a robust, field-proven protocol for its synthesis, and a comprehensive workflow for its structural characterization and purity validation. The methodologies presented are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in drug discovery and materials science.

Core Physicochemical Properties

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a specific organic compound identified by its unique chemical structure and properties. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 850429-67-3[1]. The fundamental properties, derived from its atomic composition, are crucial for both experimental design and data interpretation.

The molecular formula for this compound is C₁₄H₁₄BrNO₂S[1][2][3]. This formula dictates its molecular weight and provides the basis for high-resolution mass spectrometry analysis. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[3] |

| Average Molecular Weight | 340.24 g/mol | Aromsyn Co., Ltd.[1], PubChem[3] |

| Monoisotopic Mass | 338.99286 Da | PubChem[3] |

| CAS Number | 850429-67-3 | Aromsyn Co., Ltd.[1] |

| IUPAC Name | N-benzyl-3-bromo-4-methylbenzenesulfonamide | PubChem[3] |

These properties are foundational for any research involving this molecule, from calculating molar equivalents for a reaction to interpreting the output of a mass spectrometer. The monoisotopic mass is particularly critical for exact mass measurements to confirm elemental composition.

Synthesis and Purification Workflow

The synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives is typically achieved through a reliable two-step process[4][5]. This involves the initial formation of a sulfonamide bond, followed by N-alkylation. For the target compound, a logical and efficient approach involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and benzylamine.

Causality of the Synthetic Approach

The chosen pathway leverages the high reactivity of a sulfonyl chloride towards a primary amine. This nucleophilic substitution reaction is highly efficient. Pyridine is selected as the solvent and base; its role is twofold. First, it acts as a catalyst and, second, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization is critical as it prevents the protonation of the benzylamine nucleophile, which would render it unreactive, thus driving the reaction to completion[6].

The subsequent purification via extraction and recrystallization is a standard and effective method for isolating solid organic compounds, ensuring the removal of unreacted starting materials and inorganic salts.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-3-bromo-4-methylbenzenesulfonamide from 3-bromo-4-methylbenzenesulfonyl chloride and benzylamine.

Materials:

-

3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexanes/Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Nucleophilic Addition: Add benzylamine (1.05 eq) dropwise to the stirred solution. The slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Workup & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. This rigorous washing sequence is crucial for removing impurities and ensuring a clean crude product[5].

-

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-benzyl-3-bromo-4-methylbenzenesulfonamide as a crystalline solid[4].

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide.

Structural Characterization and Validation

A synthesized compound cannot be considered validated until its structure and purity are confirmed through orthogonal analytical techniques. This self-validating system ensures that the material meets the required specifications for subsequent applications.

Protocols:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the crude product against the purified material. A single spot for the final product indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum should show distinct signals corresponding to the aromatic protons (on both rings), the benzylic CH₂ group, the methyl (CH₃) group, and the sulfonamide N-H proton.

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum should show 14 distinct carbon signals, consistent with the molecular formula.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The measured exact mass should match the theoretical monoisotopic mass (338.99286 Da) within a narrow tolerance (e.g., ± 5 ppm)[3]. The characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) must be observed.

-

-

Melting Point (M.p.) Analysis: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

Characterization Workflow Visualization

The following diagram illustrates the logical flow of characterization, where each step provides evidence that validates the final compound.

Caption: Self-validating workflow for the characterization of the synthesized compound.

Applications in Research and Development

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a valuable building block for several reasons. The presence of the bromine atom makes it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity. As such, it is well-suited for creating libraries of novel compounds for screening as pharmaceutical intermediates and for the development of new functional materials[1].

References

-

N-Benzyl 3-bromo-4-methylbenzenesulfonamide 98% . Ruji Biology. [Link]

-

N-Benzyl 3-bromo-4-methylbenzenesulfonamide, 850429-67-3 . Rovathin. [Link]

-

N-benzyl-3-bromo-4-methylbenzenesulfonamide . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . ResearchGate. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities . MDPI. [Link]

Sources

- 1. 850429-67-3 | N-Benzyl-3-bromo-4-methylbenzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. N-Benzyl 3-bromo-4-methylbenzenesulfonamide 98% - CAS:850429-67-3 - 如吉生物科技 [shruji.com]

- 3. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Potential biological activity of N-benzyl sulfonamide derivatives

An In-depth Technical Guide to the Potential Biological Activity of N-benzyl Sulfonamide Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from classical antibacterial "sulfa" drugs to modern anticancer and antiviral medications.[1][2][3][4][5] This guide focuses on a specific, versatile subclass: N-benzyl sulfonamide derivatives. Characterized by a sulfonamide moiety linked to a benzyl group, this scaffold offers a unique three-dimensional architecture that has proven highly effective for targeting diverse biological macromolecules.

The inherent chemical stability, synthetic accessibility, and the capacity of the sulfonamide group to act as a potent hydrogen bond donor/acceptor and a zinc-binding group make these derivatives particularly attractive in drug discovery.[5] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, multifaceted biological activities, mechanisms of action, and critical structure-activity relationships of N-benzyl sulfonamide derivatives. We will explore their potential as anticancer, antibacterial, antiviral, and specific enzyme-inhibiting agents, supported by quantitative data, validated experimental protocols, and mechanistic visualizations.

General Synthesis of N-benzyl Sulfonamide Derivatives

The synthesis of N-benzyl sulfonamides is typically robust and can be achieved through straightforward, high-yielding reactions. A common and reliable approach is a two-step process, which offers flexibility in introducing diverse substituents.[6][7]

Step 1: Sulfonamide Formation The initial step involves the reaction of a substituted benzenesulfonyl chloride with a primary amine to form the core sulfonamide linkage.

Step 2: N-Benzylation The resulting sulfonamide is then N-alkylated using a benzyl halide (e.g., benzyl bromide) in the presence of a base to yield the final N-benzyl sulfonamide derivative.[6][7] The use of relatively mild conditions makes this a versatile method for creating diverse libraries of compounds.[6]

Caption: General two-step synthesis of N-benzyl sulfonamides.

Experimental Protocol: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

This protocol is adapted from a validated synthetic method.[6]

-

Preparation of the Intermediate (N-Allyl-4-methylbenzenesulfonamide): This step would precede the benzylation described below, involving the reaction of 4-methylbenzenesulfonyl chloride and allylamine.

-

N-Benzylation Reaction Setup:

-

To a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran (THF), add N-Allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise.

-

Following this, add a 0.535 M solution of sodium hydroxide (10 mL, 5.35 mmol) dropwise to the mixture.

-

-

Reaction Execution:

-

Allow the mixture to stir at room temperature for 24 hours.

-

-

Product Isolation and Purification:

-

After 24 hours, a white precipitate should form. Isolate this crude product from the reaction mixture via vacuum filtration.

-

Recrystallize the crude product from ethanol to afford pure white crystals.

-

Dry the final product under vacuum for 24 hours.

-

Anticancer Activity

N-benzyl sulfonamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents, demonstrating activity against a range of malignancies, including notoriously difficult-to-treat pancreatic cancer.[8][9]

Mechanisms of Action

The anticancer effects of these derivatives are often multifaceted, targeting key pathways that cancer cells exploit for survival and proliferation.

-

Carbonic Anhydrase (CA) Inhibition: A primary mechanism is the inhibition of carbonic anhydrase isozymes, particularly the tumor-associated isoform CA IX.[10] CA IX is overexpressed in many solid tumors in response to hypoxia, contributing to acidification of the tumor microenvironment and promoting tumor growth and metastasis. Sulfonamides are classic CA inhibitors, and derivatives can be designed for high potency and selectivity against CA IX.[10]

-

Metabolic Inhibition: Certain indolyl sulfonamide derivatives have been shown to act as inhibitors of oxidative phosphorylation (OXPHOS), targeting the metabolic vulnerabilities of cancer cells and showing selective cytotoxicity under OXPHOS-dependent conditions.[8]

-

Disruption of Protein-Protein Interactions: In silico studies suggest that some N-benzyl sulfonamides may induce cell death by inhibiting critical protein-protein interactions, such as the S100A2-p53 interaction, which is relevant in pancreatic cancer.[9]

Caption: Anticancer mechanisms of N-benzyl sulfonamides.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Indolyl Sulfonamides | PANC-1 (Pancreatic) | Sub-micromolar values reported for several hits | [9] |

| Thiazolone-Benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [10] |

| Thiazolone-Benzenesulfonamides | MCF-7 (Breast) | 1.52 - 6.31 | [10] |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | MCF-7 (Breast) | Potent effects reported for specific derivatives | [11][12] |

Experimental Protocol: Rapid Metabolic Inhibition Assay

This assay, adapted from methods used to evaluate indolyl sulfonamides, provides a quick assessment of a compound's ability to inhibit cellular ATP production.[9]

-

Cell Culture: Culture pancreatic cancer cells (e.g., PANC-1) in standard growth media until they reach approximately 80-90% confluency.

-

Assay Plate Preparation: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Exposure:

-

Prepare serial dilutions of the N-benzyl sulfonamide test compounds.

-

Remove the growth media from the cells and replace it with media containing the test compounds. Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the plates for a short duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

ATP Measurement:

-

Following incubation, lyse the cells and measure the intracellular ATP levels using a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of ATP inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antibacterial Activity

The foundational biological activity of sulfonamides is their antibacterial effect, and N-benzyl derivatives continue this legacy, with research exploring novel compounds to combat bacterial pathogens.[4]

Mechanism of Action

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[13][14] This enzyme is crucial for the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cell division. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate pathway, leading to a bacteriostatic effect.[13] Humans are unaffected as they obtain folic acid from their diet.

Caption: Inhibition of the bacterial folate synthesis pathway.

Spectrum of Activity and Quantitative Data

N-benzyl sulfonamide derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[13][14][15] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 | [15] |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 | [15] |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | E. coli, B. subtilis, B. linens | 100 - 250 | [14] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | [14] |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Broad-Spectrum Enzyme Inhibition

Beyond the well-established targets of CA and DHPS, the N-benzyl sulfonamide scaffold has proven to be a versatile inhibitor of several other therapeutically relevant enzyme families.[16]

Cholinesterases (AChE and BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease.[16][17] Some N-benzyl benzenesulfonamide derivatives have shown potent inhibitory activity against AChE.[18] Structure-activity relationship (SAR) studies reveal that larger, more hydrophobic substituents on the aromatic ring enhance binding to the peripheral anionic site (PAS) of AChE, thereby increasing inhibitory potency.[18]

| Aromatic Substituent (R) on Benzenesulfonamide | AChE IC50 (µM) |

| -H | > 100 |

| 4-Phenyl | 1.5 |

| 4-(4-Chlorophenyl) | 0.8 |

| 3-Naphthyl | 0.5 |

| (Data is representative for N-[2-(diethylamino)ethyl]benzenesulfonamide series)[18] |

γ-Secretase

γ-Secretase is a key enzyme in the processing of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Specific 2-(N-benzyl-N-phenylsulfonamido)alkyl amide derivatives have been identified as potent inhibitors of γ-secretase, demonstrating potential for reducing Aβ plaque formation.[6][19]

Monoamine Oxidase B (MAO-B)

Selective inhibition of MAO-B is a therapeutic target for neurodegenerative disorders like Parkinson's disease. Novel benzylamine-sulfonamide derivatives have been designed as highly potent and selective MAO-B inhibitors, with some compounds achieving IC50 values in the low nanomolar range (e.g., 0.041 µM).[20]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying cholinesterase activity and inhibition.[18]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor compound in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of AChE enzyme.

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increase is due to the formation of the yellow 5-thio-2-nitrobenzoate anion (TNB), which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

-

Data Analysis:

-

Calculate the rate of reaction from the slope of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction (no inhibitor).

-

Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

-

Antiviral Activity

The structural diversity of sulfonamides has been leveraged to develop potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV).[1][21]

Mechanism of Action in HIV Inhibition

N-benzyl sulfonamide derivatives can interfere with the HIV lifecycle at multiple points:

-

Protease Inhibition: Some clinically used HIV protease inhibitors, which block the maturation of new viral particles, incorporate sulfonamide moieties in their structure.[1]

-

Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing sulfonamide groups have been developed to block the conversion of viral RNA into DNA.[1]

-

Capsid Inhibition: A promising modern approach involves targeting the HIV-1 capsid (CA) protein. Benzenesulfonamide-containing phenylalanine derivatives have been designed that are significantly more potent than the benchmark CA inhibitor PF-74, disrupting the capsid's function in the viral lifecycle.[22]

Caption: Key HIV lifecycle stages targeted by sulfonamide derivatives.

Quantitative Data: Anti-HIV-1 Activity

The antiviral potency is measured by the half-maximal effective concentration (EC50), the concentration required to inhibit viral replication by 50%.

| Compound | Anti-HIV-1 EC50 (µM) | Mechanism | Reference |

| PF-74 (Reference) | 0.52 | Capsid Inhibitor | [22] |

| Derivative 11i (4-NO2 sub.) | 0.30 | Capsid Inhibitor | [22] |

| Derivative 11f (4-Br sub.) | 0.36 | Capsid Inhibitor | [22] |

| Derivative 11l (4-NH2 sub.) | 0.090 | Capsid Inhibitor | [22] |

Structure-Activity Relationships (SAR)

Analysis across different biological activities reveals key structural features of N-benzyl sulfonamides that govern their potency and selectivity.

Caption: Key structural regions for SAR modulation.

-

Aromatic Ring (Ar-SO2): The nature and position of substituents on this ring are critical. For AChE inhibition, larger, hydrophobic groups increase potency.[18] For anti-HIV activity, para-substitution with groups like -NH2 or -NO2 on the benzenesulfonamide ring enhances potency compared to the unsubstituted analog.[22]

-

Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen plays a crucial role. For instance, a cyclopropyl group can confer selectivity for certain enzyme isoforms, while a benzyl group can lead to potent inhibition of others.[23]

-

N-Benzyl Group: Modifications to the benzyl ring itself can also fine-tune activity and selectivity, providing another vector for optimization in drug design.

Conclusion

N-benzyl sulfonamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their core structure is amenable to interacting with a wide range of biological targets. From inhibiting essential enzymes in pathogens and cancer cells to disrupting viral replication and modulating neurological targets, these compounds have demonstrated significant therapeutic potential across multiple disease areas.

Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, exploring novel therapeutic applications, and leveraging their structure to overcome drug resistance mechanisms. The continued exploration of the N-benzyl sulfonamide scaffold is a promising avenue for the discovery of next-generation therapeutic agents.

References

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity... ResearchGate. [Link]

-

Gali, H., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

-

Ratre, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]

-

PubMed. (n.d.). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. PubMed. [Link]

-

ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Khan, A., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

-

Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Jetir.Org. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. [Link]

-

Bentham Science Publisher. (n.d.). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science. [Link]

-

ResearchGate. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. [Link]

-

Falade, V. A., et al. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. NIH. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

-

Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. PubMed. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. [Link]

-

Ubehandu, P. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

-

Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

-

ResearchGate. (2025). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

-

Bakulina, O., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

-

Li, Z., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

Sources

- 1. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 13. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The N-Benzylbenzenesulfonamide Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The N-benzylbenzenesulfonamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of biological targets. This technical guide provides a comprehensive analysis of this privileged moiety, delving into its fundamental physicochemical properties, diverse synthetic routes, and multifaceted roles in interacting with key proteins implicated in a range of pathologies. We will explore its significance as a pharmacophore in the design of enzyme inhibitors and receptor modulators, supported by detailed structure-activity relationship (SAR) studies. Furthermore, this guide will offer insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds bearing this scaffold, a critical consideration in the translation from bench to bedside. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of N-benzylbenzenesulfonamide derivatives are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Versatile Pharmacophore

The N-benzylbenzenesulfonamide core, characterized by a benzenesulfonamide group N-substituted with a benzyl moiety, represents a deceptively simple yet profoundly impactful structural motif in drug design. Its prevalence in a multitude of biologically active compounds underscores its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity. This versatility stems from a unique combination of features:

-

Structural Rigidity and Flexibility: The sulfonamide linkage provides a degree of conformational constraint, while the benzyl and phenyl rings offer opportunities for diverse substitutions, allowing for the fine-tuning of steric and electronic properties.

-

Hydrogen Bonding Capabilities: The sulfonamide group acts as a potent hydrogen bond acceptor (via the sulfonyl oxygens) and, depending on substitution, a hydrogen bond donor (via the sulfonamide N-H), facilitating crucial interactions within protein binding pockets.

-

Hydrophobic Interactions: The two aromatic rings provide extensive surfaces for hydrophobic and π-stacking interactions, which are fundamental for target recognition and binding affinity.

This guide will dissect the critical attributes of the N-benzylbenzenesulfonamide moiety, providing a granular understanding of its application in the development of novel therapeutics.

Physicochemical Properties and Their Implications for Drug-Likeness

The overall physicochemical profile of a drug candidate is a critical determinant of its ultimate success. The N-benzylbenzenesulfonamide scaffold imparts a set of foundational properties that can be modulated through chemical modification to optimize for drug-like characteristics.

| Property | Typical Range/Observation for N-Benzylbenzenesulfonamide Derivatives | Significance in Drug Discovery |

| Molecular Weight (MW) | 250 - 500 g/mol | Generally falls within the range stipulated by Lipinski's Rule of Five, favoring good oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.5 | Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 50 - 90 Ų | Typically within the acceptable range for good cell permeability and oral absorption.[1][2] |

| Hydrogen Bond Donors (HBD) | 0 - 1 | Low number of HBDs contributes to good membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | 2 - 4 | The sulfonyl oxygens are strong H-bond acceptors, facilitating target binding. |

| Aqueous Solubility | Variable, often requiring formulation strategies for poorly soluble analogs. | A key factor for absorption and bioavailability; can be improved through salt formation or introduction of polar groups. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an indispensable tool in the early stages of drug discovery to predict the pharmacokinetic and safety profiles of novel compounds.[1][3] For N-benzylbenzenesulfonamide derivatives, these predictions often highlight good gastrointestinal absorption and the potential for metabolism via cytochrome P450 enzymes, primarily through oxidation of the aromatic rings.[4]

Synthetic Strategies: Building the N-Benzylbenzenesulfonamide Core

The construction of the N-benzylbenzenesulfonamide scaffold is typically achieved through robust and well-established synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution patterns.

Two-Step Synthesis via Sulfonamide Formation and N-Benzylation

A common and versatile approach involves a two-step sequence:

-

Sulfonamide Formation: Reaction of a substituted benzenesulfonyl chloride with a primary amine to yield the corresponding benzenesulfonamide.

-

N-Benzylation: Subsequent alkylation of the sulfonamide nitrogen with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base.[5]

This method allows for the independent variation of both the benzenesulfonyl and benzyl moieties, providing access to a wide array of analogs for SAR studies.[5]

Experimental Protocol: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

-

Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add allylamine (1.1 eq) dropwise to the stirring solution at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield the desired N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

-

To a stirring solution of N-allyl-4-methylbenzenesulfonamide (1.0 eq) in THF, add benzyl bromide (1.0 eq).

-

Add a solution of sodium hydroxide (1.2 eq) dropwise.

-

The reaction is stirred at room temperature for 24 hours.

-

The resulting precipitate is isolated by vacuum filtration to give the final product.[5]

One-Pot Synthesis

The similarities between the two steps of the traditional synthesis have led to the development of more efficient one-pot procedures, reducing reaction time and purification steps.[5]

Manganese-Catalyzed N-Alkylation Using Alcohols

More recently, sustainable and atom-economical methods have been developed, such as the manganese-catalyzed N-alkylation of sulfonamides using benzyl alcohols, which proceeds via a "borrowing hydrogen" mechanism.

Caption: Generalized two-step synthetic workflow for N-benzylbenzenesulfonamide derivatives.

Biological Targets and Therapeutic Applications

The N-benzylbenzenesulfonamide moiety has been successfully incorporated into compounds targeting a diverse array of proteins, leading to the development of potent and selective inhibitors and modulators for various diseases.

Enzyme Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The N-benzyl substituent can be exploited to achieve isoform selectivity by extending into specific sub-pockets of the enzyme's active site.[6] This has been particularly relevant in the development of inhibitors for tumor-associated CA isoforms, such as CA IX and CA XII, which are implicated in cancer progression.[6][7]

Derivatives of N-benzylbenzenesulfonamide have been investigated as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Structure-activity relationship studies have shown that larger, more hydrophobic substituents on the aromatic rings lead to increased inhibitory potency, consistent with binding to the peripheral anionic site (PAS) of the enzyme.

The N-benzylbenzenesulfonamide scaffold has also been utilized in the design of inhibitors for a range of other enzymes, including:

-

γ-Secretase: Inhibition of this enzyme is a therapeutic strategy for Alzheimer's disease.

-

Phospholipase A2: Implicated in inflammatory processes.

-

Leucyl-tRNA Synthetase: A target for the development of novel antibacterial agents.

-

Receptor Tyrosine Kinase TrkA: A target for anticancer drug development.[1]

Receptor Modulation

Nonsteroidal GR modulators are sought after for their potential to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. The N-benzylbenzenesulfonamide scaffold has been successfully employed to develop potent GR antagonists.

Modulation of the 5-HT6 receptor is a promising approach for the treatment of cognitive disorders. Benzenesulfonamide derivatives have been identified as potent ligands for this receptor.

This versatile scaffold has also been explored for its ability to modulate other receptors, including:

-

TRPV4: A target for acute lung injury.

-

Kappa Opioid Receptor (KOR): For the development of novel analgesics.[8]

Caption: Diverse biological targets of N-benzylbenzenesulfonamide-containing compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-benzylbenzenesulfonamide scaffold has yielded valuable insights into the structural requirements for potent and selective activity against various targets.

-

Benzenesulfonamide Ring: Substitution at the para-position is often well-tolerated and can be used to modulate physicochemical properties or introduce additional interactions with the target. Electron-withdrawing groups can increase the acidity of the sulfonamide proton, potentially enhancing hydrogen bonding.

-

Benzyl Group: The substitution pattern on the benzyl ring is critical for tuning selectivity and potency. For example, in GR modulators, a para-cyano group was found to be optimal for antagonistic activity.

-

Sulfonamide Linker: While the sulfonamide itself is generally conserved, its replacement can lead to significant changes in activity. For instance, in AChE inhibitors, a direct attachment of the sulfonamide to the aromatic ring was more potent than a benzenemethanesulfonamide linkage.

Experimental Protocols for Biological Evaluation

The biological activity of N-benzylbenzenesulfonamide derivatives is assessed using a variety of in vitro assays.

Enzyme Inhibition Assays

A general protocol for determining the inhibitory potency of a compound against a target enzyme involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the N-benzylbenzenesulfonamide test compound in DMSO.

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

Prepare a solution of the purified enzyme in the assay buffer.

-

Prepare a solution of the enzyme's substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and DMSO.

-

Control wells (100% activity): Enzyme solution and DMSO.

-

Test wells: Enzyme solution and serial dilutions of the test compound.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product or substrate.

-

Data Analysis:

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the activity of compounds, as they account for factors such as cell permeability and off-target effects.[11][12][13]

Experimental Protocol: General Cell-Based Reporter Gene Assay for Receptor Modulation

-

Cell Culture and Transfection:

-

Culture a suitable cell line in the appropriate growth medium.

-

Co-transfect the cells with a plasmid encoding the receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with serial dilutions of the N-benzylbenzenesulfonamide test compound.

-

Include appropriate controls (vehicle and a known agonist/antagonist).

-

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luciferase signal to a control for cell viability.

-

Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[14]

-

Conclusion and Future Perspectives

The N-benzylbenzenesulfonamide moiety has firmly established itself as a privileged scaffold in drug discovery, offering a remarkable blend of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide range of biological targets. The continued exploration of this versatile core structure, guided by rational design and a deeper understanding of its interactions at a molecular level, holds immense promise for the development of next-generation therapeutics for a multitude of human diseases. Future efforts will likely focus on the development of more selective and potent analogs with optimized pharmacokinetic profiles, as well as the application of this scaffold to novel and challenging biological targets. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry and bringing new and effective medicines to patients in need.

References

- Jackson, P. F., & Unstead, P. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2651.

- El-Sayed, M. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 7(3), 1-10.

-

ChemHelpASAP. (2023). Functional in vitro assays for drug discovery. Retrieved from [Link]

- Andrade, C. K. Z., & Rocha, R. O. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.

- Al-Ostoot, F. H., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4955.

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

- Google Patents. (2022).

- Burris, T. P., et al. (2014). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PLoS One, 9(9), e108631.

- Al-Ostoot, F. H., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

- WZ, et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(19), 6543.

- Li, Y., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 276, 116643.

- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27383.

- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

-

BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

- Lee, J. Y., et al. (2019).

- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.

- Kim, K. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1095955.

- Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(4), 442-446.